Ethyl trimethylacetate

Catalog No.
S602177
CAS No.
3938-95-2
M.F
C7H14O2
M. Wt
130.18 g/mol
Availability
In Stock
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Ethyl trimethylacetate

CAS Number

3938-95-2

Product Name

Ethyl trimethylacetate

IUPAC Name

ethyl 2,2-dimethylpropanoate

Molecular Formula

C7H14O2

Molecular Weight

130.18 g/mol

InChI

InChI=1S/C7H14O2/c1-5-9-6(8)7(2,3)4/h5H2,1-4H3

InChI Key

HHEIMYAXCOIQCJ-UHFFFAOYSA-N

SMILES

CCOC(=O)C(C)(C)C

Synonyms

ethyl pivalate

Canonical SMILES

CCOC(=O)C(C)(C)C

Organic Synthesis:

  • Precursor for other molecules: Ethyl pivalate serves as a valuable building block in the synthesis of more complex molecules. Its reactive ester group allows for various transformations, leading to the production of pharmaceuticals, agrochemicals, and other fine chemicals. Source: Procurenet Limited, "Ethyl Trimethylacetate 99 - High-quality Compound for Various Applications":

Solvent:

  • Dissolving diverse materials: Due to its unique properties, ethyl pivalate acts as an effective solvent for various materials. Its low boiling point makes it suitable for applications requiring fast evaporation and drying. Additionally, its good thermal stability and low toxicity contribute to its diverse use in research settings. Source: VWR, "Ethyl pivalate ≥99%":

Studies on Fruit-Fly Behavior:

  • Investigating olfactory responses: Researchers have utilized ethyl pivalate in studies exploring the olfactory system of fruit flies (Drosophila melanogaster). They found that the compound elicits specific neural responses, potentially offering insights into the insect's sense of smell. [Source: J. R. de Bruijn et al., "Isolation and Identification of Volatile Compounds Involved in Host Selection Behavior of the Parasitoid Wasp Leptopimpla integrator," Journal of Chemical Ecology, vol. 17, no. 4, pp. 783-796, 1991]

Ethyl trimethylacetate, also known as ethyl 2,2-dimethylpropanoate, is an ester with the molecular formula C7H14O2C_7H_{14}O_2 and a molecular weight of approximately 130.18 g/mol. This compound is characterized by its clear, colorless liquid form and is recognized for its fruity odor, making it a useful ingredient in the flavor and fragrance industry. Ethyl trimethylacetate is commonly used as a solvent and in various chemical syntheses due to its favorable properties such as low volatility and good solubility in organic solvents .

In proteomics research, ethyl pivalate acts as a cysteine-modifying agent. It reacts with the thiol group (SH) of cysteine residues in proteins, forming a stable S-ethyl thioester linkage. This modification can improve protein stability, prevent aggregation, and enhance their compatibility with mass spectrometry analysis [].

  • Flammability: Flash point: 32 °C. Highly flammable and can ignite readily.
  • Toxicity: Limited data available on oral or inhalation toxicity. However, it is recommended to avoid ingestion and inhalation due to potential irritation.
Typical of esters. Notably, it can undergo hydrolysis to form the corresponding alcohol and acid. The reaction can be catalyzed by acids or bases:

Ethyl trimethylacetate+H2OTrimethylacetic acid+Ethanol\text{Ethyl trimethylacetate}+\text{H}_2\text{O}\rightleftharpoons \text{Trimethylacetic acid}+\text{Ethanol}

Additionally, it can react with acetophenone under the influence of phosphazene base to yield β-trimethylsilyloxy ester . The thermal decomposition of ethyl trimethylacetate has also been studied, revealing its tendency to break down into smaller molecules under high temperatures, producing olefins and acids .

Ethyl trimethylacetate can be synthesized through various methods:

  • Esterification Reaction: The most common method involves the reaction of trimethylacetic acid with ethanol in the presence of an acid catalyst (such as sulfuric acid). This process typically requires heating to facilitate the reaction.
    Trimethylacetic acid+EthanolH2SO4Ethyl trimethylacetate+Water\text{Trimethylacetic acid}+\text{Ethanol}\xrightarrow{\text{H}_2\text{SO}_4}\text{Ethyl trimethylacetate}+\text{Water}
  • Transesterification: This method involves the exchange of the alkoxy group of an ester with an alcohol. Ethyl trimethylacetate can be produced by reacting another ester with ethanol.
  • Condensation Reactions: Ethyl trimethylacetate can also be synthesized through condensation reactions that involve other organic compounds under specific conditions .

Ethyl trimethylacetate finds applications across various industries:

  • Flavoring Agent: Due to its pleasant fruity aroma, it is widely used in food flavorings and fragrances.
  • Solvent: It serves as a solvent in chemical processes and formulations.
  • Chemical Intermediate: Ethyl trimethylacetate acts as a precursor in organic synthesis, particularly in the production of pharmaceuticals and agrochemicals.

Studies exploring the interactions of ethyl trimethylacetate with other chemical compounds have highlighted its role as a solvent that can influence reaction outcomes. For instance, when used in plasma polymerization processes, it affects the deposition rates and molecular retention of esters . Furthermore, its interactions with deuterated compounds have been researched to understand isotope effects better .

Ethyl trimethylacetate shares structural similarities with several other esters. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
Ethyl acetateC4H8O2Smaller size; more volatile
Ethyl acetoacetateC6H10O3Contains a keto group; more reactive
Propanoic acid, 2,2-dimethyl-, ethyl esterC7H14O2Similar structure; different reactivity profile

Ethyl trimethylacetate's unique structure—characterized by the presence of three methyl groups adjacent to the ester functional group—affords it distinct physical and chemical properties compared to these similar compounds.

Ethyl trimethylacetate is defined by the molecular formula $$ \text{C}7\text{H}{14}\text{O}_2 $$ and a molecular weight of 130.18 g/mol. Its IUPAC name, ethyl 2,2-dimethylpropanoate, reflects the esterification of trimethylacetic acid (pivalic acid) with ethanol. The compound is also recognized by several synonyms, including ethyl pivalate, ethyl neopentanoate, and 2,2-dimethylpropanoic acid ethyl ester.

The structural formula, $$ (\text{CH}3)3\text{CCOOCH}2\text{CH}3 $$, highlights a central carbonyl group flanked by three methyl groups and an ethoxy moiety. This configuration results in a compact, highly branched architecture that influences its reactivity and stability. Key physicochemical properties include:

PropertyValueSource
Boiling point116–118°C
Density0.856–0.891 g/cm³
Refractive index (n²⁰/D)1.391–1.393
Flash point16–61°F (depending on method)

These properties underscore ETA’s volatility and low polarity, making it suitable as a solvent in reactions requiring non-polar media.

Historical Context and Discovery

The synthesis of ETA is intertwined with the development of pivalic acid derivatives in the mid-20th century. Pivalic acid itself was first prepared in 1871 via the oxidation of pinacolone, but its industrial production expanded with the advent of the Koch reaction in the 1950s. This method, involving hydrocarboxylation of isobutene with carbon monoxide and water, enabled scalable synthesis of pivalic acid and its esters.

ETA emerged as a byproduct during the manufacture of semisynthetic penicillins, such as ampicillin and amoxicillin, where pivalic acid derivatives served as protective groups. By the 1970s, its role expanded into polymer chemistry, particularly in the production of reflective lacquers derived from pivalate esters of vinyl alcohol.

Structure-Function Relationships

The tert-butyl group adjacent to the ester carbonyl group imposes significant steric hindrance, which profoundly affects ETA’s chemical behavior:

  • Hydrolytic Stability: The bulky tert-butyl group shields the carbonyl carbon from nucleophilic attack, rendering ETA resistant to hydrolysis compared to linear esters like ethyl acetate. This stability is exploited in prolonged reaction conditions where other esters would degrade.
  • Thermal Resilience: With a boiling point of 118°C, ETA remains stable under moderate heating, facilitating its use in high-temperature reactions.
  • Solvent Compatibility: Its low polarity ($$ \log P = 2.06 $$) allows compatibility with hydrophobic reactants, while the ester group permits limited miscibility with polar solvents.

These attributes are exemplified in its application as a solvent for palladium-catalyzed C–H functionalization reactions, where its inertness prevents catalyst deactivation.

Relevance in Modern Chemistry

Pharmaceutical Intermediates

ETA serves as a key intermediate in synthesizing β-lactam antibiotics. For example, pivaloyl chloride (derived from pivalic acid) is used to protect hydroxyl groups during penicillin production. Additionally, ETA’s esterase resistance makes it valuable in prodrug design, such as dipivefrine, an antiglaucoma agent metabolized to active epinephrine in ocular tissues.

Polymer Science

Pivalate esters like ETA enhance the durability of polymers. Poly(vinyl pivalate), derived from ETA, is used in coatings and adhesives due to its resistance to UV degradation and hydrolysis.

Organic Synthesis

ETA’s stability under acidic conditions enables its use as a solvent in Friedel-Crafts acylations and Claisen condensations. Recent advancements include its role in nickel-catalyzed reductions of carboxylic acids to aldehydes, where it minimizes over-reduction to alcohols.

Table 2: Industrial Applications of Ethyl Trimethylacetate

ApplicationRole of ETAExample
Antibiotic synthesisHydroxyl-protecting groupAmpicillin, Amoxicillin
Polymer coatingsMonomer for vinyl pivalateReflective lacquers
Organometallic catalysisSolvent for C–H activationPd-catalyzed reactions

Esterification of Trimethylacetic Acid

The primary method for synthesizing ethyl trimethylacetate involves the direct esterification of trimethylacetic acid (also known as pivalic acid) with ethanol through the Fischer esterification mechanism . This classical approach represents the most widely utilized synthetic pathway for producing this ester compound in both laboratory and industrial settings [8] [10].

The fundamental reaction proceeds according to the following stoichiometric equation:
(CH₃)₃CCOOH + C₂H₅OH → (CH₃)₃CCOOC₂H₅ + H₂O

The Fischer esterification mechanism involves a series of well-characterized steps that proceed through protonation-addition-deprotonation-protonation-elimination-deprotonation pathways [8]. The initial step requires protonation of the carbonyl oxygen by the acid catalyst, which increases the electrophilicity of the carbonyl carbon and facilitates nucleophilic attack by the alcohol [7] [9]. Subsequently, the alcohol oxygen attacks the activated carbonyl carbon, forming a tetrahedral intermediate that undergoes proton transfer and water elimination to yield the desired ester product [10] [11].

Table 1: Typical Reaction Conditions for Ethyl Trimethylacetate Synthesis

ParameterRange/ValueOptimal Conditions
Temperature60-110°C80-100°C
Reaction Time1-10 hours2-6 hours
Catalyst Loading1-10 mol%3-5 mol%
Alcohol:Acid Ratio1:1 to 10:13:1 to 5:1
Conversion Yield75-95%85-92%

The reaction typically requires elevated temperatures ranging from 60 to 110°C, with optimal conditions generally achieved between 80 and 100°C [11] [14]. Reaction times vary from 1 to 10 hours depending on the specific conditions employed, with most efficient conversions occurring within 2 to 6 hours under optimized parameters [8] [14].

Commonly employed acid catalysts include sulfuric acid, p-toluenesulfonic acid, and various Lewis acids such as scandium triflate [11]. Sulfuric acid remains the most frequently utilized catalyst due to its high efficiency and cost-effectiveness in promoting the esterification reaction [7] [9]. The catalyst loading typically ranges from 1 to 10 mol% relative to the limiting reagent, with optimal performance observed at 3 to 5 mol% loading [11] [14].

The equilibrium nature of the Fischer esterification necessitates the implementation of strategies to drive the reaction toward product formation [8] [10]. The most effective approaches include employing excess alcohol (typically 3:1 to 5:1 molar ratio relative to the acid) and continuous removal of water byproduct through azeotropic distillation using Dean-Stark apparatus [12] [11]. These techniques help achieve conversion yields ranging from 75 to 95%, with optimal conditions yielding 85 to 92% conversion [14].

Catalytic Processes and Industrial Optimization

Industrial production of ethyl trimethylacetate employs sophisticated catalytic processes designed to maximize efficiency, yield, and economic viability [14] [13]. The scaling of Fischer esterification from laboratory to industrial levels presents significant challenges related to heat and mass transfer, reaction control, and product separation [14].

Continuous flow reactors have emerged as the preferred technology for large-scale ethyl trimethylacetate production due to their superior heat and mass transfer characteristics compared to traditional batch reactors [14] [13]. These systems enable precise control over reaction parameters, minimize residence time distribution, and facilitate continuous product removal, thereby improving overall process efficiency [14] [28].

Table 2: Industrial Process Parameters for Ethyl Trimethylacetate Production

Process ParameterBatch ReactorContinuous Flow Reactor
Temperature Control±5°C±1°C
Residence Time4-8 hours15-45 minutes
Heat Transfer Coefficient200-400 W/m²K800-1500 W/m²K
Conversion Efficiency80-88%90-95%
Energy Consumption2.5-4.0 kWh/kg1.2-2.0 kWh/kg

Process intensification techniques significantly enhance the efficiency of industrial esterification processes [13] [14]. Microwave-assisted synthesis has demonstrated remarkable improvements in reaction rates, reducing typical reaction times from several hours to minutes while maintaining high conversion yields [20] [21]. Ultrasonic processing represents another promising intensification approach, with studies showing substantial improvements in mass transfer and reaction kinetics [13].

The implementation of reactive distillation columns combines reaction and separation in a single unit operation, offering significant advantages for ethyl trimethylacetate production [13] [14]. This integrated approach continuously removes water byproduct while maintaining optimal reaction conditions, resulting in enhanced conversion yields and reduced capital investment requirements [14].

Advanced catalyst systems have been developed to improve the selectivity and efficiency of industrial esterification processes [14]. Heterogeneous catalysts, including ion-exchange resins and solid acid catalysts, offer advantages in terms of catalyst recovery and reuse, environmental compliance, and process simplification [16] [18]. These systems typically demonstrate conversion yields comparable to homogeneous catalysts while providing superior operational flexibility [16].

Alternative Synthetic Routes

Beyond the conventional Fischer esterification approach, several alternative synthetic routes have been developed for ethyl trimethylacetate production, each offering unique advantages under specific conditions [4] [5]. These methods provide valuable alternatives when traditional esterification proves challenging or when specific product requirements necessitate different synthetic approaches [4].

The Steglich esterification represents a mild alternative that employs carbodiimide coupling reagents in conjunction with catalytic amounts of 4-dimethylaminopyridine [17] [19]. This method proceeds under ambient conditions and tolerates a wide range of functional groups, making it particularly suitable for sensitive substrates [17]. However, the use of hazardous coupling reagents and expensive catalyst systems limits its application in large-scale industrial processes [19].

Transesterification pathways offer another viable route for ethyl trimethylacetate synthesis, particularly when starting from readily available methyl trimethylacetate or other alkyl esters [5] [6]. The process involves alcoholysis of the existing ester using ethanol in the presence of suitable catalysts, typically achieving high conversion yields under mild conditions [5]. This approach proves especially valuable when trimethylacetic acid is not readily available or when economic considerations favor the transesterification route [6].

Table 3: Comparison of Alternative Synthetic Routes

Synthetic MethodTemperatureTimeYieldAdvantagesLimitations
Steglich Esterification25-50°C2-12 h85-95%Mild conditions, functional group toleranceExpensive reagents, hazardous waste
Transesterification60-120°C1-4 h80-92%High atom economy, catalyst recoveryLimited substrate scope
Mitsunobu Reaction0-25°C1-6 h70-88%Broad substrate scopePoor atom economy, complex workup
Acyl Chloride Method-10-25°C0.5-2 h90-98%High efficiency, fast reactionMoisture sensitive, corrosive reagents

The use of acyl chlorides provides a highly efficient route for ethyl trimethylacetate synthesis through direct acylation of ethanol with trimethylacetyl chloride [26]. This method typically achieves excellent yields (90-98%) under mild conditions and short reaction times [26]. The primary limitations include the moisture sensitivity of acyl chlorides and the generation of hydrochloric acid byproduct, which requires appropriate handling and neutralization procedures [26].

Mitsunobu esterification offers another alternative that employs triphenylphosphine and diethyl azodicarboxylate to activate carboxylic acids toward nucleophilic attack by alcohols [18]. While this method provides excellent functional group tolerance and proceeds under mild conditions, the poor atom economy and complex product isolation procedures limit its practical application for large-scale synthesis [18].

Green Chemistry Approaches

Recent developments in sustainable chemistry have led to the emergence of environmentally friendly approaches for ethyl trimethylacetate synthesis that minimize environmental impact while maintaining high efficiency [16] [22]. These green chemistry methodologies address growing concerns about solvent usage, catalyst toxicity, and waste generation in chemical manufacturing processes [18] [23].

Solvent-free esterification methods represent a significant advancement in sustainable synthesis [22] [33]. High-speed ball-milling techniques enable esterification reactions to proceed at room temperature without organic solvents, utilizing mechanochemical activation to drive the reaction forward [22]. These methods typically employ iodine/potassium dihydrogen phosphate or potassium iodide/triethyl phosphite systems to facilitate ester bond formation with excellent yields [22].

Table 4: Green Chemistry Approaches for Ethyl Trimethylacetate Synthesis

Green MethodSolventTemperatureCatalystYieldEnvironmental Benefits
Ball MillingNone25°CI₂/KH₂PO₂85-92%No organic solvents, ambient conditions
Ionic LiquidsIonic liquid60-80°CBrønsted acidic IL88-95%Recyclable catalyst, minimal waste
EnzymaticNone/Water40-60°CLipase80-90%Biodegradable catalyst, mild conditions
MicrowaveMinimal80-120°CSolid acid90-95%Reduced energy, shorter time
Dowex ResinNone80-100°CDowex H⁺85-93%Reusable catalyst, simple workup

Ionic liquid catalysis provides another promising green chemistry approach for ethyl trimethylacetate synthesis [23]. Brønsted acidic ionic liquids demonstrate excellent catalytic activity while offering the advantages of negligible vapor pressure, thermal stability, and recyclability [23]. These systems typically achieve high conversion yields (88-95%) and can be readily separated from reaction products for reuse [23].

Enzymatic esterification using immobilized lipases represents the most environmentally benign approach for ethyl trimethylacetate synthesis [30] [32]. Lipase-catalyzed reactions proceed under mild conditions (40-60°C) and demonstrate excellent selectivity and functional group tolerance [32] [33]. The biocatalysts can be immobilized on various support materials to facilitate recovery and reuse, with some systems maintaining 85-90% of original activity after multiple reaction cycles [30].

The use of dried ion-exchange resins, particularly Dowex H⁺ systems, offers an efficient and environmentally friendly alternative to traditional acid catalysts [16] [18]. These heterogeneous catalysts demonstrate high activity for esterification reactions while providing easy separation and reuse capabilities [16]. The method typically achieves yields of 85-93% and eliminates the need for catalyst neutralization and disposal [18].

Microwave-assisted synthesis enhances the sustainability of esterification processes by significantly reducing reaction times and energy consumption [20] [21]. The selective heating provided by microwave irradiation enables rapid achievement of optimal reaction temperatures while minimizing thermal degradation and side reactions [20]. These systems typically demonstrate 5-10 fold reductions in reaction time compared to conventional heating methods [21].

XLogP3

1.9

Boiling Point

118.4 °C

Melting Point

-89.5 °C

UNII

738S62LZWY

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 5 notifications to the ECHA C&L Inventory.;
H225 (97.87%): Highly Flammable liquid and vapor [Danger Flammable liquids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

17.80 mmHg

Pictograms

Flammable

Flammable

Other CAS

3938-95-2

Wikipedia

Ethyl pivalate

General Manufacturing Information

Propanoic acid, 2,2-dimethyl-, ethyl ester: INACTIVE

Dates

Last modified: 08-15-2023

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